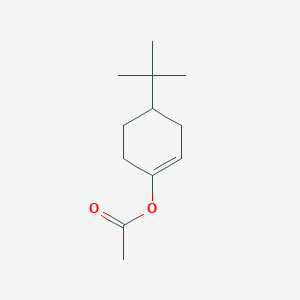
Ferric succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric succinate, also known as iron(III) succinate, is a coordination compound formed by the combination of ferric ions (Fe³⁺) and succinate ions (C₄H₄O₄²⁻). This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound is known for its role in iron supplementation and its potential use in treating iron deficiency anemia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferric succinate can be synthesized through a reaction between ferric sulfate and sodium succinate. The reaction typically involves dissolving ferric sulfate in water and then adding sodium succinate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. One common method involves the use of controlled reaction conditions, such as maintaining specific temperatures and pH levels, to optimize the formation of this compound. Additionally, the use of anti-oxidizing agents during the reaction can help prevent the oxidation of ferrous ions to ferric ions, ensuring the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ferric succinate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺) or vice versa.
Substitution Reactions: The succinate ligand in this compound can be replaced by other ligands through substitution reactions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents for redox reactions involving this compound include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as citrate or tartrate can be used to replace succinate in substitution reactions.
Major Products Formed
Redox Reactions: The major products of redox reactions involving this compound include ferrous succinate and ferric oxide.
Substitution Reactions: Substitution reactions can yield compounds like ferric citrate or ferric tartrate, depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Ferric succinate has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various iron-based compounds and materials.
Biology: In biological research, this compound is studied for its role in iron metabolism and its potential use in iron supplementation.
Medicine: this compound is investigated for its potential to treat iron deficiency anemia and other iron-related disorders.
Industry: In industrial applications, this compound is used in the production of iron-based catalysts and as a component in certain types of batteries
Wirkmechanismus
The mechanism of action of ferric succinate primarily involves its role as an iron source. In biological systems, this compound dissociates to release ferric ions (Fe³⁺), which are then reduced to ferrous ions (Fe²⁺) and incorporated into hemoglobin and other iron-containing proteins. This process is essential for the production of hemoglobin and the prevention of iron deficiency anemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrous Succinate: Similar to ferric succinate but contains ferrous ions (Fe²⁺) instead of ferric ions (Fe³⁺).
Ferric Citrate: Another iron(III) compound where citrate ions replace succinate ions.
Ferric Tartrate: Contains tartrate ions instead of succinate ions.
Uniqueness
This compound is unique due to its specific combination of ferric ions and succinate ions, which provides distinct properties and applications. Compared to ferrous succinate, this compound is more stable in aqueous solutions and has different redox properties.
Eigenschaften
CAS-Nummer |
13494-15-0 |
|---|---|
Molekularformel |
C12H12Fe2O12 |
Molekulargewicht |
459.91 g/mol |
IUPAC-Name |
butanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
CHYQSXLXQCXPAA-UHFFFAOYSA-H |
Kanonische SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



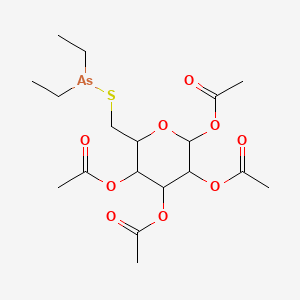
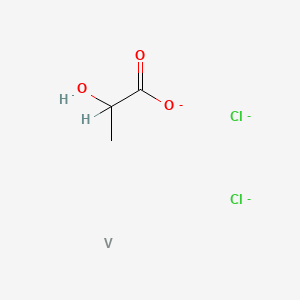



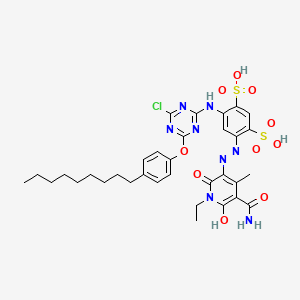

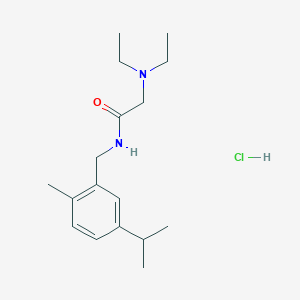
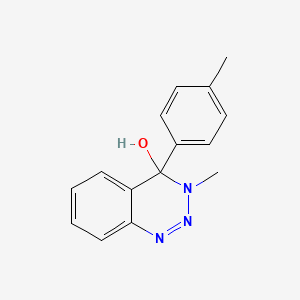
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)

